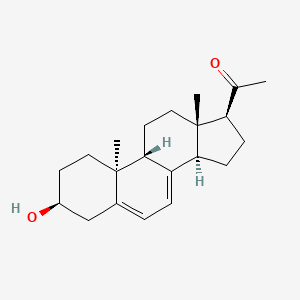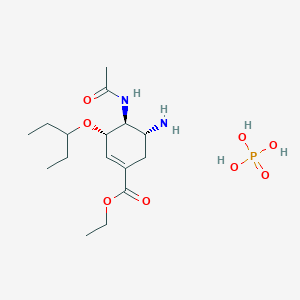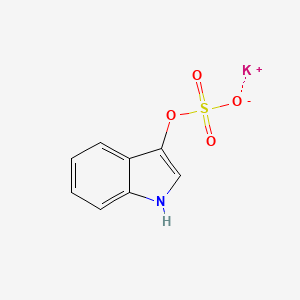
Zirconyl Hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconyl Hydroxide, also known as Zirconium(IV) Hydroxide, is a white, water-insoluble compound with the chemical formula Zr(OH)₄. It is a precursor to various zirconium compounds and materials, including zirconia (zirconium dioxide), which is widely used in ceramics, refractories, and other high-technology applications. This compound is valued for its chemical stability, high melting point, and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconyl Hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of zirconium salts (such as zirconium chloride or zirconium nitrate) with a base like sodium hydroxide or ammonium hydroxide. The reaction typically occurs at room temperature, resulting in the precipitation of this compound. [ \text{ZrCl}_4 + 4\text{NaOH} \rightarrow \text{Zr(OH)}_4 + 4\text{NaCl} ]
Hydrothermal Synthesis: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions in an autoclave. This process can yield highly crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving zirconium salts in water, followed by the addition of a base to precipitate the hydroxide. The precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Decomposition: When heated to around 550°C, this compound decomposes to form zirconia (zirconium dioxide) and water. [ \text{Zr(OH)}_4 \rightarrow \text{ZrO}_2 + 2\text{H}_2\text{O} ]
Reaction with Acids: this compound reacts with mineral acids to form corresponding zirconium salts. For example, with hydrochloric acid, it forms zirconium chloride. [ \text{Zr(OH)}_4 + 4\text{HCl} \rightarrow \text{ZrCl}_4 + 4\text{H}_2\text{O} ]
Common Reagents and Conditions:
Bases: Sodium hydroxide, ammonium hydroxide.
Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.
Major Products:
Zirconia (Zirconium Dioxide): Formed by the decomposition of this compound.
Zirconium Salts: Formed by the reaction with acids.
Aplicaciones Científicas De Investigación
Zirconyl Hydroxide has a wide range of applications in scientific research, including:
Catalysis: Used as a precursor for the preparation of solid acid catalysts.
Nanomaterials: Employed in the synthesis of zirconia nanoparticles, which have applications in catalysis, electronics, and biomedical fields.
Biomedical Applications: Zirconia, derived from this compound, is used in dental implants, prosthetics, and drug delivery systems due to its biocompatibility and mechanical properties.
Environmental Applications: Used in water treatment processes to remove heavy metals and other contaminants.
Mecanismo De Acción
The mechanism of action of Zirconyl Hydroxide in various applications is primarily based on its ability to undergo chemical transformations and interact with other substances. For instance:
Catalysis: this compound can act as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.
Adsorption: In environmental applications, this compound can adsorb heavy metals and other contaminants from water, due to its high surface area and chemical reactivity.
Comparación Con Compuestos Similares
Zirconium Dioxide (Zirconia): A major product derived from Zirconyl Hydroxide, used extensively in ceramics and biomedical applications.
Zirconium Chloride: Formed by the reaction of this compound with hydrochloric acid, used in organic synthesis and catalysis.
Uniqueness: this compound is unique due to its versatility as a precursor to various zirconium compounds and materials. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
12161-08-9 |
|---|---|
Fórmula molecular |
H2O3Zr |
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
dihydroxy(oxo)zirconium |
InChI |
InChI=1S/2H2O.O.Zr/h2*1H2;;/q;;;+2/p-2 |
Clave InChI |
LWOSHKSQGMBYCN-UHFFFAOYSA-L |
SMILES canónico |
O[Zr](=O)O |
Sinónimos |
Zirconium Hydroxide Oxide; Zirconium Hydroxide; Zirconium Hydroxide Oxide; Zirconyl Hydroxide; Metazirconic Acid; Zirconium Oxodihydroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

